molecular formula C9H10ClF2NO2 B2698424 3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride CAS No. 2095410-33-4

3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

Cat. No. B2698424
M. Wt: 237.63
InChI Key: NHSOFWJNLOMRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO2 . It is a derivative of propanoic acid, where one of the hydrogen atoms in the central carbon is replaced by an amino group and the other by a 2,6-difluorophenyl group .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride” consists of a central carbon atom bonded to an amino group and a 2,6-difluorophenyl group . The molecule also contains a carboxylic acid group, which forms a salt with a chloride ion in the hydrochloride form of the compound .

Scientific Research Applications

Spectroscopic and Structural Analysis

Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR), have been utilized to study polymorphic forms of related pharmaceutical compounds. These methods provide insights into the subtle structural differences between polymorphic forms, which are crucial for analytical and physical characterization in drug development processes (Vogt et al., 2013).

Fluorescence Derivatisation for Biological Assays

Derivatisation with fluorescence reagents has been explored for amino acids to enhance their detection in biological assays. A study described the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, producing derivatives that exhibit strong fluorescence. This methodology facilitates the use of amino acid derivatives in bioanalytical applications, providing a valuable tool for biological and chemical research (Frade et al., 2007).

Development of Novel Fluorescence Probes

Novel fluorescence probes designed to detect reactive oxygen species highlight the application of amino acid derivatives in chemical sensing. These probes, based on derivatized amino acids, enable the selective and sensitive detection of specific reactive oxygen species, offering tools for studying biological processes and oxidative stress (Setsukinai et al., 2003).

Molecular Structure and Vibrational Spectra Analysis

Investigations into the molecular structure and vibrational spectra of amino acid derivatives contribute to our understanding of their chemical properties and potential applications. Such studies provide detailed insights into the electronic structure, optical properties, and stability of these compounds, which are essential for their application in materials science and pharmaceuticals (Muthu & Paulraj, 2012).

Synthesis and Anticancer Activity

The synthesis of derivatives and their evaluation as anticancer agents exemplify the therapeutic potential of amino acid derivatives. Specific compounds have shown significant in vitro anticancer activities, indicating their promise as leads for the development of new cancer treatments (Saad & Moustafa, 2011).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSOFWJNLOMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

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